molecular formula C14H13N3O3 B6497330 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide CAS No. 1368196-25-1

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

Cat. No.: B6497330
CAS No.: 1368196-25-1
M. Wt: 271.27 g/mol
InChI Key: CVSZSLKOZVMTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring with a benzodioxane moiety, making it a subject of study for its biological activities and synthetic versatility.

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various effects on the body.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the cholinesterase enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine levels in the nervous system increase.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to various effects, depending on the specific location and receptors involved. For example, increased acetylcholine in the brain can lead to improved memory and cognition, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other substances, such as certain foods or drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .

Preparation Methods

The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxane moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further modified to introduce the pyridine-3-carboxamide group through subsequent reactions involving alkyl or aralkyl halides in the presence of bases like lithium hydride in N,N-dimethylformamide .

Chemical Reactions Analysis

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide can be compared with other similar compounds that feature the benzodioxane moiety or pyridine carboxamide structure:

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c15-13-10(2-1-5-16-13)14(18)17-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSZSLKOZVMTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.